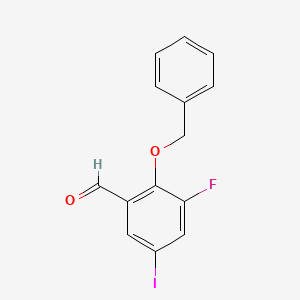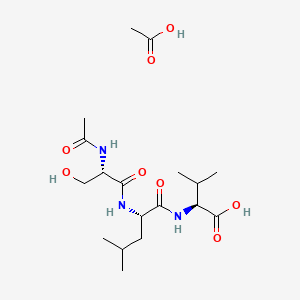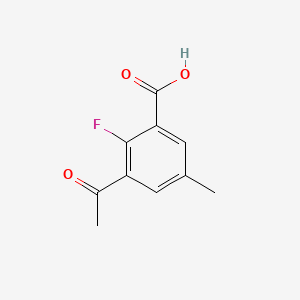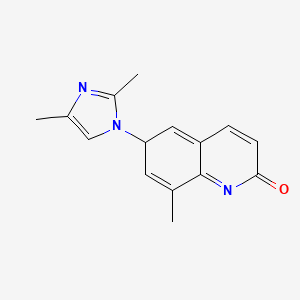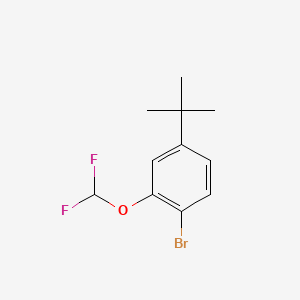![molecular formula C24H23F3 B14768953 1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)
1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl is an organic compound with the molecular formula C23H21F3 and a molecular weight of 354.41 g/mol . This compound is characterized by the presence of three fluorine atoms and a pentyl group attached to a terphenyl backbone. It is typically a solid at room temperature and is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves multiple steps, often starting with the reaction of aromatic compounds with fluorinating agents. One common method includes the use of aromatic amines and other functional groups in a series of chemical reactions . Industrial production methods may involve large-scale organic synthesis techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The fluorine atoms and pentyl group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used as an antioxidant, UV absorber, and stabilizer in coatings, plastics, and rubber.
Mecanismo De Acción
The mechanism of action of 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl involves its interaction with various molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various chemical reactions. The pentyl group provides hydrophobic properties, making it useful in applications requiring water resistance .
Comparación Con Compuestos Similares
Similar compounds to 2’,3,5-Trifluoro-4’‘-Pentyl-1,1’:4’,1’'-Terphenyl include:
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: This compound has an additional fluorine atom and a propyl group instead of a pentyl group.
4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2’,3,5-trifluoro-4’‘-pentyl-1,1’4’,1’'-terphenyl: This compound has a difluorophenoxy group attached to the terphenyl backbone.
4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’4’,1’'-terphenyl: This compound has an ethyl group and a single fluorine atom.
These compounds share similar structural features but differ in the number and position of fluorine atoms and the length of the alkyl chain, which can influence their chemical properties and applications.
Propiedades
Fórmula molecular |
C24H23F3 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1,3-difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene |
InChI |
InChI=1S/C24H23F3/c1-2-3-4-5-6-17-7-9-18(10-8-17)19-11-12-23(24(27)15-19)20-13-21(25)16-22(26)14-20/h7-16H,2-6H2,1H3 |
Clave InChI |
MIOXORJPMSFAQM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=CC(=C3)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


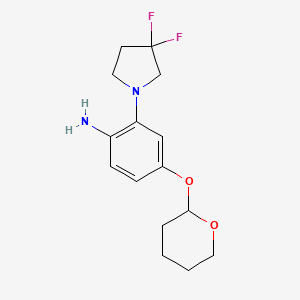
amine](/img/structure/B14768872.png)
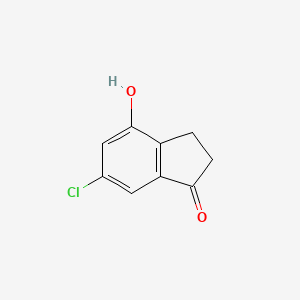

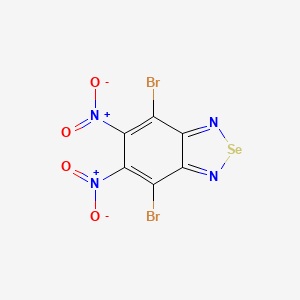


![N-[3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14768898.png)

